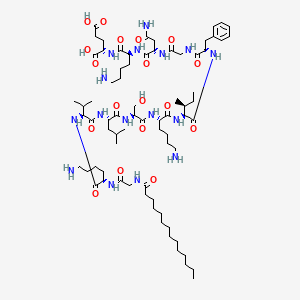

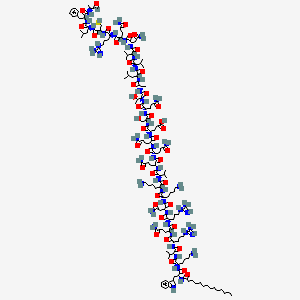

Myristoylated ARF6 (2-13)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Myristoylated ARF6 (2-13) is a peptide derived from the ADP-ribosylation factor 6 (ARF6), a small GTPase involved in various cellular processes, including membrane trafficking and cytoskeletal dynamics. The myristoylation of ARF6 at its N-terminal glycine residue is crucial for its membrane association and function. This modification enhances the peptide’s ability to interact with cellular membranes and participate in signaling pathways.

准备方法

Synthetic Routes and Reaction Conditions

The preparation of myristoylated ARF6 (2-13) involves the synthesis of the peptide followed by the attachment of a myristoyl group to the N-terminal glycine. The peptide synthesis can be achieved using solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. After the peptide synthesis, the myristoyl group is attached using N-myristoyltransferase (NMT) enzymes, which catalyze the transfer of myristic acid to the N-terminal glycine .

Industrial Production Methods

Industrial production of myristoylated ARF6 (2-13) typically involves recombinant expression systems. The gene encoding ARF6 is cloned into an expression vector and introduced into a suitable host, such as Escherichia coli. The host cells are then cultured, and the expressed protein is purified. The myristoylation is achieved either in vivo by co-expressing NMT or in vitro by incubating the purified protein with NMT and myristic acid .

化学反应分析

Types of Reactions

Myristoylated ARF6 (2-13) primarily undergoes lipidation reactions, specifically N-myristoylation. This modification is essential for its membrane association and function. The peptide can also participate in protein-protein interactions and signaling pathways, where it may undergo phosphorylation or other post-translational modifications .

Common Reagents and Conditions

The key reagents for the myristoylation reaction include myristic acid and N-myristoyltransferase. The reaction conditions typically involve an aqueous buffer system at physiological pH and temperature, ensuring optimal enzyme activity. The presence of divalent cations, such as magnesium or calcium, may be required for enzyme function .

Major Products Formed

The primary product of the myristoylation reaction is the myristoylated ARF6 (2-13) peptide. This modified peptide exhibits enhanced membrane-binding properties and is capable of participating in various cellular signaling pathways .

科学研究应用

Myristoylated ARF6 (2-13) has numerous applications in scientific research, particularly in the fields of cell biology, biochemistry, and pharmacology. It is used to study the role of ARF6 in membrane trafficking, cytoskeletal dynamics, and signal transduction. The peptide is also employed in investigations of cellular processes such as endocytosis, exocytosis, and phagocytosis .

In medicine, myristoylated ARF6 (2-13) is utilized to explore its potential as a therapeutic target for diseases involving dysregulated ARF6 activity, such as cancer and neurodegenerative disorders. The peptide’s ability to modulate ARF6 signaling pathways makes it a valuable tool for drug discovery and development .

作用机制

Myristoylated ARF6 (2-13) exerts its effects by interacting with cellular membranes and participating in signaling pathways. The myristoylation of ARF6 enhances its membrane association, allowing it to localize to specific cellular compartments. Once localized, ARF6 can interact with various effector proteins, such as phospholipase D and phosphatidylinositol 4-phosphate 5-kinase, to regulate membrane trafficking and cytoskeletal dynamics .

The peptide also plays a role in the activation of signaling pathways, such as the MyD88–ARNO–ARF6 axis, which is involved in immune responses and inflammation. By modulating these pathways, myristoylated ARF6 (2-13) can influence cellular processes such as endocytosis, exocytosis, and phagocytosis .

相似化合物的比较

Similar Compounds

Myristoylated ARF1: Another member of the ARF family, myristoylated ARF1, shares similar functions in membrane trafficking and cytoskeletal dynamics.

Myristoylated ARL1: ARL1 is an ARF-like protein that also undergoes myristoylation.

Uniqueness of Myristoylated ARF6 (2-13)

Myristoylated ARF6 (2-13) is unique due to its specific involvement in plasma membrane and endosomal trafficking. Its ability to modulate the MyD88–ARNO–ARF6 signaling axis distinguishes it from other myristoylated proteins. This unique role makes it a valuable tool for studying cellular processes and developing therapeutic strategies targeting ARF6-mediated pathways .

属性

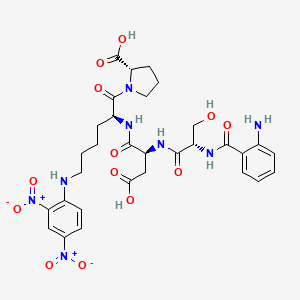

分子式 |

C74H128N16O18 |

|---|---|

分子量 |

1529.9 g/mol |

IUPAC 名称 |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-(tetradecanoylamino)acetyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C74H128N16O18/c1-8-10-11-12-13-14-15-16-17-18-22-34-59(93)79-43-60(94)81-50(31-23-26-37-75)67(100)89-63(47(5)6)72(105)86-54(40-46(3)4)69(102)88-57(45-91)71(104)84-52(33-25-28-39-77)68(101)90-64(48(7)9-2)73(106)87-55(41-49-29-20-19-21-30-49)65(98)80-44-61(95)82-56(42-58(78)92)70(103)83-51(32-24-27-38-76)66(99)85-53(74(107)108)35-36-62(96)97/h19-21,29-30,46-48,50-57,63-64,91H,8-18,22-28,31-45,75-77H2,1-7H3,(H2,78,92)(H,79,93)(H,80,98)(H,81,94)(H,82,95)(H,83,103)(H,84,104)(H,85,99)(H,86,105)(H,87,106)(H,88,102)(H,89,100)(H,90,101)(H,96,97)(H,107,108)/t48-,50-,51-,52-,53-,54-,55-,56-,57-,63-,64-/m0/s1 |

InChI 键 |

JMJZFORRQXFFPL-XCJQKTEBSA-N |

手性 SMILES |

CCCCCCCCCCCCCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

规范 SMILES |

CCCCCCCCCCCCCC(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,11,17-tribenzyl-3,9,15-trioxa-5,11,17-triazatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),8(13)-triene](/img/structure/B12379086.png)

![(1R,4S,5R,8S,11R,13R,14S,17R,18S,20R,21R)-20,21-dihydroxy-5,8,11,14,17,24-hexamethyl-22-oxahexacyclo[19.2.1.01,18.04,17.05,14.08,13]tetracosane-11-carboxylic acid](/img/structure/B12379117.png)

![4-[(5-Bromo-1,3-Thiazol-2-Yl)amino]-N-Methylbenzamide](/img/structure/B12379123.png)

![3-amino-6-[4-[[6-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pent-4-ynylamino]-6-oxohexyl]sulfamoyl]phenyl]-N-phenylpyrazine-2-carboxamide](/img/structure/B12379177.png)